6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Overview
Description
6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a useful research compound. Its molecular formula is C23H21FN6O2 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Development
Research in the field of heterocyclic compounds, such as oxazepine derivatives, pyrazole derivatives, and isoxazole derivatives, often involves the synthesis of complex molecules like 6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. These syntheses contribute to the development of novel compounds with potential applications in various fields including pharmaceuticals and materials science (Adnan, Hassan, & Thamer, 2014).
Antibacterial and Antimicrobial Studies
The compound has been linked to studies exploring its potential antibacterial and antimicrobial properties. Synthesized derivatives are often tested against various bacterial strains to assess their effectiveness as potential antibacterial agents. This kind of research is crucial for the development of new antibiotics and treatments for bacterial infections (Nayak & Poojary, 2020).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is essential for predicting their behavior and interactions in various applications. Studies often include crystal structure analysis and other forms of molecular characterization, providing insights into the compound's properties and potential uses (Liang, 2009).
Antimicrobial Screening
The compound is also involved in the synthesis of other derivatives which are screened for antimicrobial activity. This includes evaluating their effectiveness against both gram-positive and gram-negative bacteria, contributing to the search for new antimicrobial agents (Shaikh et al., 2014).
Synthesis of Related Derivatives
The compound is part of a broader class of chemicals used in the synthesis of various derivatives. These derivatives are characterized by different methods such as FT-IR, NMR, and mass spectrometry, and are further evaluated for potential applications in different fields (Adnan, Hassan, & Thamer, 2014).
Properties
IUPAC Name |
6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c1-14-11-29(13-25-14)20-8-6-15(10-22(20)32-2)19-12-30(28-27-19)21-9-7-16-17(24)4-3-5-18(16)26-23(21)31/h3-6,8,10-13,21H,7,9H2,1-2H3,(H,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXDLSKBTBHKET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)NC4=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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